1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has the chemical formula C11H17NO·HCl and a molecular weight of 215.72 g/mol. It is classified under the category of amines and is often utilized in various chemical and biological research settings . The compound features a methoxy group attached to a phenyl ring, which contributes to its unique properties.
There is no scientific research currently available on the mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.
These reactions are fundamental in synthesizing derivatives and exploring its reactivity .
Several methods can be employed to synthesize 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride:
Each method varies in complexity and yield, making it essential to choose based on the desired application .
The compound has several notable applications:
Its versatility makes it valuable in both academic and industrial settings .
Several compounds share structural similarities with 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-(3-Methoxyphenyl)-2-methylpropan-2-amine | C11H17NO·HCl | Different methoxy position affecting reactivity |
1-(4-Chlorophenyl)-2-methylpropan-2-amine | C11H16ClN | Chlorine substituent may enhance certain activities |
1-(4-Fluorophenyl)-2-methylpropan-2-amine | C11H16FN | Fluorine substituent introduces different properties |
The presence of different substituents (methoxy, chlorine, fluorine) leads to variations in biological activity and chemical reactivity, making each compound distinct despite their structural similarities .